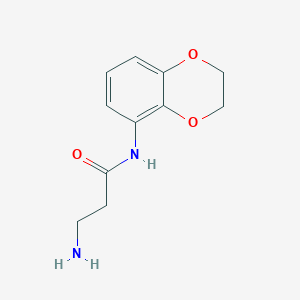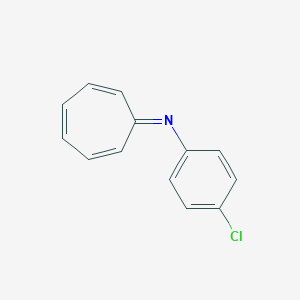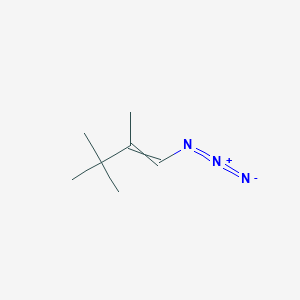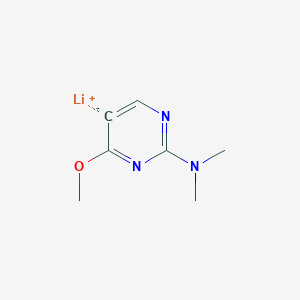
lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a lithium ion and a pyrimidine ring substituted with methoxy and dimethylamine groups. Pyrimidines are known for their significance in various biological processes and their applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-chloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a lithium salt, such as lithium chloride, to form the final compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and dimethylamine groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine can be compared with other similar compounds, such as:
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: This compound has a similar structure but with a chlorine atom instead of a lithium ion. It exhibits different reactivity and biological activity.
4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
62880-72-2 |
|---|---|
Molekularformel |
C7H10LiN3O |
Molekulargewicht |
159.1 g/mol |
IUPAC-Name |
lithium;4-methoxy-N,N-dimethyl-5H-pyrimidin-5-id-2-amine |
InChI |
InChI=1S/C7H10N3O.Li/c1-10(2)7-8-5-4-6(9-7)11-3;/h5H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
AQQVXWACVOKTCL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)C1=NC=[C-]C(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


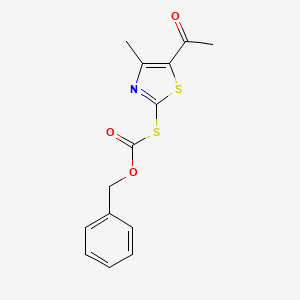

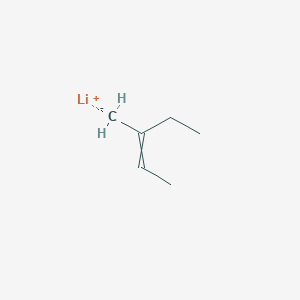
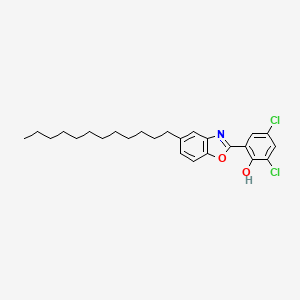
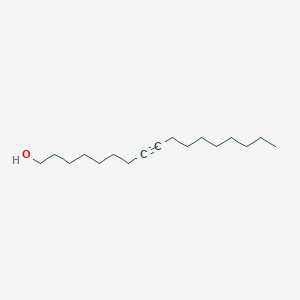
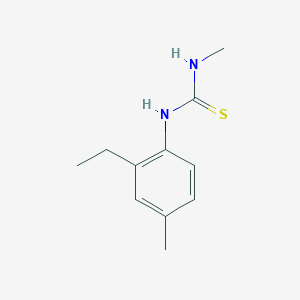
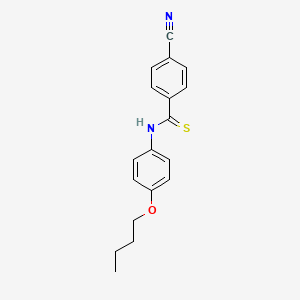
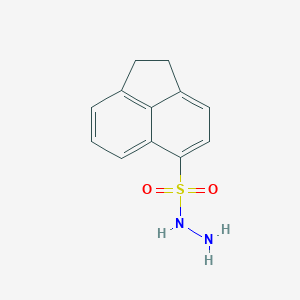
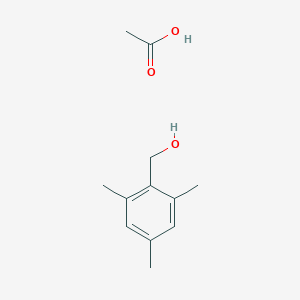
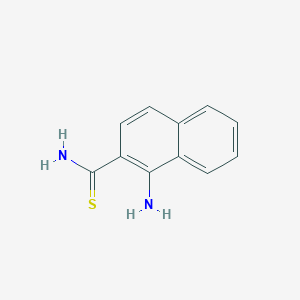
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
